what is the structure of 2-Amino-4-oxobutanoic acid
what is the structure of 2-Amino-4-oxobutanoic acid
An In-depth Technical Guide to 2-Amino-4-oxobutanoic Acid: Structure, Properties, and Biological Significance
Introduction and Nomenclature
2-Amino-4-oxobutanoic acid, a bifunctional amino acid derivative, holds a position of considerable importance at the crossroads of primary metabolism. More commonly known in its biologically active L-enantiomeric form as L-aspartate-β-semialdehyde, this molecule is not a proteinogenic amino acid but rather a critical intermediate in the aspartate metabolic pathway.[1] This pathway is essential for the de novo biosynthesis of several key amino acids, including lysine, methionine, and threonine, in bacteria, archaea, fungi, and plants. Its unique structure, featuring both an amino acid moiety and a reactive aldehyde group, makes it a pivotal branch-point metabolite and a subject of interest for researchers in biochemistry, microbiology, and drug development.
This guide provides a comprehensive technical overview of the structure, properties, biological role, and analytical characterization of 2-Amino-4-oxobutanoic acid.
| Identifier Type | Value |
| IUPAC Name | 2-amino-4-oxobutanoic acid[2] |
| Common Synonyms | Aspartic semialdehyde, Aspartate-semialdehyde, Aspartic β-semialdehyde[1][2] |
| Molecular Formula | C₄H₇NO₃[2][3][4][5] |
| CAS Number | 15106-57-7 (racemic); 2338-03-6 ((S)-enantiomer)[4][5][6] |
| PubChem CID | 829[2] |
| Molecular Weight | 117.10 g/mol [2][3][4][5] |
Molecular Structure and Physicochemical Properties
Structural Analysis
The structure of 2-Amino-4-oxobutanoic acid is based on a four-carbon butanoic acid backbone. Its chemical identity and reactivity are dictated by three key functional groups:
-
α-Amino Group (-NH₂): Located at the C2 position, this group is characteristic of alpha-amino acids.
-
α-Carboxylic Acid Group (-COOH): Also at the C2 position, this group confers acidic properties.
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γ-Aldehyde Group (-CHO): The "4-oxo" designation indicates a carbonyl group at the C4 position, which, being at the terminus of the chain, is an aldehyde. This is the most reactive site for many of the subsequent biosynthetic transformations.
A critical structural feature is the stereocenter at the α-carbon (C2). This chirality gives rise to two enantiomers: (S)-2-Amino-4-oxobutanoic acid (the L-form) and (R)-2-Amino-4-oxobutanoic acid (the D-form). The (S)-enantiomer, L-aspartate-β-semialdehyde, is the naturally occurring and biologically active isomer.[5][6][7] The presence of both an acidic carboxyl group and a basic amino group allows the molecule to exist as a zwitterion at physiological pH.[3]
Caption: 2D structure of (S)-2-Amino-4-oxobutanoic acid.
Physicochemical Data
The physicochemical properties of 2-Amino-4-oxobutanoic acid are essential for understanding its behavior in biological systems and for developing analytical methods.
| Property | Value |
| Molecular Weight | 117.104 g/mol [4] |
| XLogP3 | -3.9[2][4] |
| Hydrogen Bond Donor Count | 2[4][5] |
| Hydrogen Bond Acceptor Count | 4[4][5] |
| Rotatable Bond Count | 3[4] |
| Polar Surface Area (PSA) | 80.39 Ų[4] |
| pKa (Predicted) | 2.43 ± 0.10[4] |
| Boiling Point (Predicted) | 291.9 °C at 760 mmHg[4] |
| Density (Predicted) | 1.293 g/cm³[4] |
Biological Significance and Metabolic Role
The Aspartate Pathway Branch Point
The primary significance of (S)-2-Amino-4-oxobutanoic acid lies in its role as a central branch-point intermediate in the aspartate metabolic pathway. This pathway begins with the phosphorylation of L-aspartate to form L-aspartyl-β-phosphate, which is then reduced by the enzyme aspartate-semialdehyde dehydrogenase to yield L-aspartate-β-semialdehyde.
Once formed, it serves as the substrate for two distinct enzymatic routes:
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Dihydropicolinate Synthase (DHDPS): In the canonical lysine biosynthesis pathway, DHDPS catalyzes the condensation of L-aspartate-β-semialdehyde with pyruvate to begin the synthesis of diaminopimelate (DAP) and ultimately L-lysine.
-
Homoserine Dehydrogenase (HSD): This enzyme catalyzes the NADPH-dependent reduction of the aldehyde group to a primary alcohol, forming L-homoserine. L-homoserine is the precursor for the biosynthesis of L-threonine, L-isoleucine, and L-methionine.
The regulation of these competing enzymes is a critical control mechanism for cellular homeostasis, making the enzymes and the substrate itself attractive targets for antimicrobial drug development, as this pathway is absent in humans.
Caption: Metabolic fate of L-Aspartate-β-semialdehyde.
Synthesis and Chemical Reactivity
Synthetic Approaches
While biosynthetically derived from L-aspartate, chemical synthesis of 2-Amino-4-oxobutanoic acid and its derivatives is crucial for research purposes. Common strategies often involve the controlled manipulation of protected aspartic acid derivatives. A generalized workflow involves:
-
Protection: The α-amino and α-carboxyl groups of L-aspartic acid are protected (e.g., as Cbz/Boc and a benzyl/t-butyl ester, respectively) to prevent side reactions.
-
Side-Chain Modification: The unprotected side-chain carboxyl group is selectively reduced to the corresponding aldehyde. This is the most challenging step and can be achieved via a Weinreb amide intermediate followed by reduction with DIBAL-H, or by the controlled oxidation of the corresponding primary alcohol.
-
Deprotection: Removal of the protecting groups under appropriate conditions (e.g., hydrogenolysis for Cbz/Bn, acidolysis for Boc/tBu) yields the final product.
Caption: Generalized workflow for chemical synthesis.
Chemical Reactivity
The reactivity of 2-Amino-4-oxobutanoic acid is a direct consequence of its functional groups:
-
Aldehyde Group: This is the most reactive center, readily undergoing nucleophilic addition reactions with amines to form Schiff bases (imines) or with alcohols to form hemiacetals. It can be easily reduced to a primary alcohol (forming 2-amino-4-hydroxybutanoic acid) or oxidized to a carboxylic acid (forming aspartic acid).[3]
-
Amino Group: Behaves as a typical primary amine, acting as a nucleophile in reactions with electrophiles such as acyl chlorides or alkyl halides.[3]
-
Carboxylic Acid Group: Can be esterified or converted to an amide under standard conditions.
Experimental Protocols for Characterization
Verifying the identity and purity of 2-Amino-4-oxobutanoic acid is essential. The following are standard protocols for its characterization.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure and assess purity by analyzing the chemical environment of the hydrogen atoms.
Methodology:
-
Sample Preparation: Dissolve 2-5 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred to exchange the labile amine and carboxylic acid protons, simplifying the spectrum.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for optimal resolution.
-
Acquisition: Acquire a one-dimensional ¹H NMR spectrum. A typical acquisition might involve 16-64 scans.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to a known standard (e.g., DSS or TMSP for D₂O).
Expected Results & Rationale:
-
Aldehyde Proton (-CHO): A singlet or triplet (if coupled to adjacent CH₂) in the downfield region (~9.5-9.8 ppm). This is a key diagnostic signal.
-
α-Proton (-CH(NH₂)-): A multiplet (typically a triplet or doublet of doublets) around 3.8-4.2 ppm. Its coupling pattern reveals the number of adjacent β-protons.
-
β-Protons (-CH₂-): A complex multiplet further upfield, typically around 2.7-3.0 ppm, coupled to both the α-proton and the aldehyde proton.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µM) in a solvent system compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source. Infuse the sample directly or via an LC system. Set the instrument to positive ion mode.
-
Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).
-
Data Analysis: Analyze the spectrum to identify the mass-to-charge ratio (m/z) of the parent ion.
Expected Results & Rationale:
-
The molecular formula is C₄H₇NO₃, with a monoisotopic mass of approximately 117.04 Da.
-
In positive ion mode, the primary expected ion will be the protonated molecule [M+H]⁺.
-
Expected m/z: 117.0426 (exact mass) + 1.0078 (proton mass) = 118.0504 . The observation of a prominent ion at this m/z value confirms the molecular weight of the compound.
Conclusion
2-Amino-4-oxobutanoic acid is a molecule whose structural simplicity belies its profound biological importance. Its architecture, featuring α-amino acid characteristics alongside a highly reactive aldehyde, positions it as a critical control point in the biosynthesis of essential amino acids in a vast range of organisms. This unique structure not only dictates its metabolic fate but also provides a wealth of opportunities for chemical modification and makes it, and the enzymes that process it, compelling subjects for ongoing research in enzymology, metabolic engineering, and the development of novel therapeutic agents. A thorough understanding of its structure is the foundation upon which all such investigations are built.
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